molecular formula C5H3BrClNO B1331433 3-Bromo-4-chloropyridine 1-oxide CAS No. 99839-30-2

3-Bromo-4-chloropyridine 1-oxide

Cat. No. B1331433
CAS RN: 99839-30-2
M. Wt: 208.44 g/mol
InChI Key: BHIIQGLVEGETEL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine 1-oxide is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of bromo and chloro substituents on a pyridine ring which is further oxidized to a pyridine N-oxide.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, cyclization, and halogenation steps. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, starts from 2,3-dichloropyridine and involves multiple steps including nucleophilic substitution with aqueous hydrazine, cyclization with diethyl maleate, bromination with phosphorus oxybromide, and hydrolysis . Another study describes the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide through oxidation, nitration, and chlorination processes .

Molecular Structure Analysis

The molecular structure of related pyridine N-oxides has been determined using X-ray crystallography. For example, the crystal structure of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides shows monoclinic space groups and the presence of medium strong hydrogen bonds of the type =C-H...O . Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been synthesized and characterized, revealing a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings .

Chemical Reactions Analysis

Halogenation reactions of pyridine N-oxides have been studied, with findings that bromination can lead to the formation of dipyridyl derivatives . Direct halogenation of thieno[2,3-b]pyridine has been achieved using elemental halogen, silver sulfate, and sulfuric acid, producing various halogenated derivatives . Furthermore, direct radiofluorination of pyridine N-oxides has been demonstrated, offering a new pathway for the synthesis of meta-substituted fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are influenced by their molecular structure and the nature of their substituents. The attractive intermolecular =C-H...O interaction has been observed in the crystal packing of related compounds, which does not show the C-C bond alternation typical for resonance forms in aromatic rings . The IR and Raman spectra of these compounds correlate with their X-ray structural data, providing insights into their vibrational properties . The presence of strong hydrogen bonding has been evidenced in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine, affecting their vibrational spectra and structural characteristics .

Scientific Research Applications

Oxidation and Reduction Studies

3-Bromo-4-chloropyridine 1-oxide is relevant in studies involving oxidation and reduction processes. Research has shown that understanding the shift of meaning of the concept of oxidation, as observed during historical development, is crucial for interpreting students' alternative concepts. Students often interpret reactions involving oxide ion transfer, which is pivotal in comprehending the half-reaction method. It's recommended that students' alternative concepts about oxidation reactions be utilized in class to foster a better understanding of these processes, acknowledging that the meaning of oxidation has evolved over time (Schmidt & Volke, 2003).

Respiratory Health and Oxidative Stress

Research has delved into the impact of specific chemicals and conditions on respiratory health and oxidative stress. For instance, studies have identified certain chemicals as potential causes of occupational asthma, rhinitis, and urticaria via IgE-mediated mechanisms. Investigations are ongoing to assess respiratory and skin symptoms among exposed workers in specific industrial settings (Suojalehto et al., 2015). Additionally, biomarkers have been explored to assess the local biological effect of certain compounds like (nano)TiO2 in the respiratory tract of exposed workers, reflecting the direct exposure marker and oxidative stress in the body (Pelclova et al., 2015).

Neurological and Neurotoxic Effects

The neurotoxic effects of various solvents and compounds, including 1-bromopropane and its analogs, have been documented. Studies have reported cases involving workers exposed to such solvents, resulting in clinical manifestations of neurotoxicity. These cases, combined with previously reported studies, underline the potential health risks associated with exposure to these compounds. It's crucial for clinicians and public health professionals to be alert to potential health effects among workers exposed to these solvents and to implement effective control methods to limit exposure at worksites (MMWR, 2008).

Safety And Hazards

“3-Bromo-4-chloropyridine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3. It is toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

properties

IUPAC Name

3-bromo-4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIQGLVEGETEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1Cl)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355741
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloropyridine 1-oxide

CAS RN

99839-30-2
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well stirred solution of 3-bromo-4-nitro pyridine (12.0 g, 54.794 mmol) in methanol (120 mL) was bubbled dry hydrochloride gas at about 0-5° C. for about 1-2-hours. The reaction mixture was then stirred at ambient temperature for about 6-8 hours. The solvent was evaporated under reduced pressure, the residue obtained was diluted with 20% aqueous solution of sodium hydroxide (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid.
Quantity
12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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120 mL
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HL Yale - Chemistry of Heterocyclic Compounds: Pyridine and …, 1975 - Wiley Online Library
… -1-oxide (332) react readily with potassium or ammonium thiocyanate in boiling ethanol to yield the corresponding pyridylthiocyanates; from 3-bromo-4-chloropyridine-1-oxide and …
Number of citations: 2 onlinelibrary.wiley.com

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